molecular formula C18H25NO7 B5246735 diethyl [5-(2-nitrophenoxy)pentyl]malonate

diethyl [5-(2-nitrophenoxy)pentyl]malonate

Cat. No.: B5246735
M. Wt: 367.4 g/mol
InChI Key: QOGQYBMTBINRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [5-(2-nitrophenoxy)pentyl]malonate is an organic compound with the molecular formula C18H25NO7. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a diethyl ester and a 5-(2-nitrophenoxy)pentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(2-nitrophenoxy)pentyl]malonate typically involves the reaction of diethyl malonate with 5-(2-nitrophenoxy)pentyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(2-nitrophenoxy)pentyl]malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [5-(2-nitrophenoxy)pentyl]malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [5-(2-nitrophenoxy)pentyl]malonate is not well-studied. its reactivity can be attributed to the presence of the nitro group, which can participate in various chemical reactions, and the malonate ester, which can undergo nucleophilic substitution and hydrolysis. The molecular targets and pathways involved would depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

diethyl 2-[5-(2-nitrophenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7/c1-3-24-17(20)14(18(21)25-4-2)10-6-5-9-13-26-16-12-8-7-11-15(16)19(22)23/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGQYBMTBINRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.